molecular formula C6H11N3O B1607309 L-histidinol CAS No. 4836-52-6

L-histidinol

Cat. No. B1607309
CAS RN: 4836-52-6
M. Wt: 141.17 g/mol
InChI Key: ZQISRDCJNBUVMM-YFKPBYRVSA-N
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Description

L-histidinol is a naturally occurring amino alcohol that has been studied for its various biochemical and physiological effects. It is a precursor to histidine, an essential amino acid that plays a crucial role in protein synthesis, neurotransmitter regulation, and immune function. The synthesis method of this compound involves the reduction of histidine, and it has been used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Inhibition of Protein Synthesis

L-Histidinol has been identified as a potent inhibitor of protein synthesis in cultured human cells. It does not significantly affect the transport of histidine into cells or the amount of histidine accumulated in the free amino acid pool. This inhibition is thought to occur due to a decrease in the activation of histidine, making this compound a useful tool for studying the regulation of macromolecule synthesis in cultured human cells (Hansen, Vaughan, & Wang, 1972).

Antineoplastic Properties

This compound demonstrates antineoplastic properties by enhancing the cytotoxicity of chemotherapy drugs to tumor cells while being cytoprotective to normal cells. This differential effect is significant for improving the efficacy and specificity of cancer chemotherapy (Brandes, LaBella, & Warrington, 1991). It increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs in a dose- and time-dependent manner (Warrington, Cheng, Zhang, & Fang, 1993).

Induction of Phenotypic Alterations

This compound can induce phenotypic alterations in B16 mouse melanoma cells. These alterations include increased activities of certain enzymes, lipid accumulation, and cell enlargement, which are similar to those induced by other chemical inducers of differentiation in melanoma cells (Nordenberg, Wasserman, Gutman, Beery, & Novogrodsky, 1989).

Inhibition of Reovirus-Infected Cells

In studies involving reovirus-infected L-929 cells, this compound established a potent, reversible inhibition of eukaryotic protein synthesis. It significantly inhibited protein synthesis in normal cells and had a differential effect on the synthesis of reovirus single-stranded RNA relative to unperturbed cultures (Warrington & Wratten, 1975).

Nephroprotective Effects

This compound has been investigated for its nephroprotective effects against the acute nephrotoxicity produced by cisplatin in rats. It significantly reduced serum urea and creatinine concentrations, decreased polyuria, and ameliorated toxic renalbiochemical changes induced by cisplatin. This suggests potential beneficial effects on the kidney in clinical settings (Badary, Nagi, Al-Sawaf, Al-harbi, & Al-Bekairi, 1997).

Gene Transfer Studies in Mammalian Cells

This compound has been utilized in gene transfer studies in mammalian cells. It serves as a selectable marker based on its metabolic pathway in the synthesis of the essential amino acid, histidine. This application is particularly relevant in the context of experiments involving mammalian cell survival and multiplication under specific nutritional conditions (Hartman & Mulligan, 1988).

Specificity and Schedule in Chemotherapy

This compound has been investigated for its role in increasing the specificity of chemotherapy drugs like 5-fluorouracil through modulation of the cell cycle. Studies have shown that it can protect normal cells while maintaining the sensitivity of malignant cells to cycle-specific anticancer agents (Edelstein & Heilbrun, 1988).

Differential Action in Virus-Infected Cells

This compound has been shown to have a differential action in reovirus-infected cells compared to uninfected cells, influencing protein synthesis differently in these two environments. This differential action provides insights into the cellular mechanisms affected by viral infections (Warrington & Wratten, 1977).

Mechanism of Action

Target of Action

L-Histidinol primarily targets two enzymes: Histidinol dehydrogenase and Histidine–tRNA ligase . These enzymes play crucial roles in the biosynthesis of L-histidine, an essential amino acid .

Mode of Action

This compound acts as a substrate for the enzyme Histidinol dehydrogenase, which catalyzes the sequential NAD-dependent oxidations of this compound to L-histidinaldehyde and then to L-histidine . This process is crucial for the biosynthesis of L-histidine .

Biochemical Pathways

This compound is involved in the L-histidine biosynthetic pathway. This pathway converts 5-phosphoribosyl 1-pyrophosphate to L-histidine in 10 enzymatic reactions . The last two steps of this pathway, which involve the conversion of this compound to L-histidine, are catalyzed by the enzyme Histidinol dehydrogenase .

Pharmacokinetics

Pharmacokinetic studies indicate a rapid clearance of this compound following a bolus dose. The peak plasma concentration is achieved quickly, and the half-life is relatively short . The maximum tolerable plasma steady-state concentrations with a 24-hour infusion were found to be no greater than 25 µg/ml .

Result of Action

The action of this compound results in the production of L-histidine, an essential amino acid. This is achieved through its interaction with the enzyme Histidinol dehydrogenase . Additionally, this compound has been found to inhibit protein synthesis in cultured human cells .

Action Environment

It’s known that the enzyme histidinol dehydrogenase, which this compound interacts with, requires the presence of one zn2+ cation per monomer for its function . This suggests that the availability of Zn2+ in the environment could potentially influence the action of this compound.

properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQISRDCJNBUVMM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863460
Record name (S)-Histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Histidinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

4836-52-6
Record name L-Histidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4836-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-propanol, beta-amino-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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